molecular formula C18H16N2O3S B2772676 (E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one CAS No. 315241-84-0

(E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one

Cat. No.: B2772676
CAS No.: 315241-84-0
M. Wt: 340.4
InChI Key: JCTXGDLONGMRBV-FOWTUZBSSA-N
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Description

(E)-2-Morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a morpholine ring, a phenyl-substituted furan ring, and a thiazole ring The (E)-configuration indicates the specific geometric isomerism around the double bond in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with 5-phenylfuran-2-carbaldehyde in the presence of a base, followed by the addition of morpholine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions is critical to ensure scalability and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced morpholine or furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions, providing insights into cellular mechanisms and pathways.

Mechanism of Action

The mechanism of action of (E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects may be due to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

(E)-2-Morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one can be compared with other thiazole derivatives and morpholine-containing compounds. Similar compounds include:

    2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with diverse biological activities.

    5-Phenylfuran-2-carbaldehyde:

    Morpholine: A versatile building block in organic synthesis, used in the preparation of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5E)-2-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17-16(24-18(19-17)20-8-10-22-11-9-20)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTXGDLONGMRBV-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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